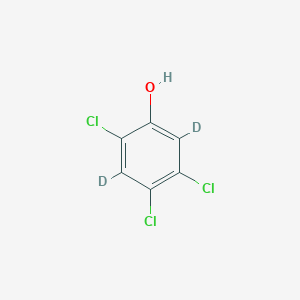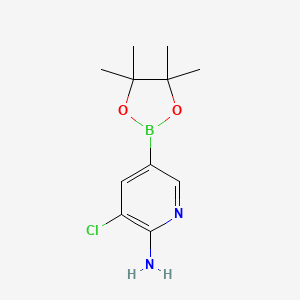
2,4,5-Trichlorophenol-3,6-d2
Übersicht
Beschreibung
“2,4,5-Trichlorophenol-3,6-d2” appears as colorless needles, gray flakes or off-white lumpy solid . It has a phenolic odor and has been used as a fungicide and bactericide . It is also employed as a raw material in the preparation of various biocides .
Synthesis Analysis
Trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . Different isomers of trichlorophenol exist according to which ring positions on the phenol contain chlorine atoms .
Molecular Structure Analysis
The molecular formula of “2,4,5-Trichlorophenol-3,6-d2” is C6H3Cl3O . The exact mass is 197.937501 g/mol and the monoisotopic mass is also 197.937501 g/mol .
Chemical Reactions Analysis
Fenton’s reagent is an effective oxidant for pretreatment and toxicity reduction in wastewater contaminated with 2,4,6-trichlorophenol (TCP) . The reaction, and its dependence on various parameters (e.g., molar ratios of the reacting chemicals, pH, temperature, etc.) have been reported elsewhere .
Physical And Chemical Properties Analysis
The molecular weight of “2,4,5-Trichlorophenol-3,6-d2” is 199.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 20.2 Ų .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Removal from Water
- 2,4,6-Trichlorophenol, closely related to 2,4,5-Trichlorophenol, has been studied for its photocatalytic removal from water using commercial ZnO powder. This study highlights the pollutant's significant toxicity and the efficiency of ZnO in its abatement, emphasizing the potential for similar applications with 2,4,5-Trichlorophenol-3,6-d2 (Gaya et al., 2010).
Toxicity and Environmental Impact
- The formation of highly toxic compounds like Tetrachlorodibenzodioxin from 2,4,5-Trichlorophenol during the manufacturing process has been documented, indicating significant environmental and health risks associated with the chemical (Milnes, 1971).
Degradation Studies
- Research into the degradation of organochlorinated pollutants like Pentachlorophenol, which is structurally similar to 2,4,5-Trichlorophenol, using strong oxidizing agents, helps understand the breakdown process of these toxic compounds. This can inform strategies for dealing with 2,4,5-Trichlorophenol-3,6-d2 contamination (Zamora-Garcia et al., 2017).
Analytical Methods for Detection
- Innovative methods like the use of Mn-doped ZnS quantum dots for the sensitive and selective detection of 2,4,5-Trichlorophenol in water have been developed. This highlights the advancement in analytical techniques for monitoring such pollutants (Wei et al., 2014).
Mechanistic Insights into Chemical Reactions
- Studies on the formation of trichlorinated dibenzo-p-dioxins from reactions involving 2,4,5-Trichlorophenol provide insights into the complex chemistry and potential environmental hazards of these reactions (Suárez et al., 2006).
Impact on Microorganisms
- Research on the tolerance of microorganisms to trichlorophenols in different environments contributes to the understanding of the ecological impact of such compounds and their potential biodegradation (Godoy et al., 1999).
Wirkmechanismus
Target of Action
Its parent compound, 2,4,5-trichlorophenol, has been reported to interact with estrogen receptors . This interaction involves either direct homodimer binding to a palindromic estrogen response element (ERE) sequence or association with other DNA-binding transcription factors .
Mode of Action
The latter is known to activate transcription of multiple genes involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .
Biochemical Pathways
Its parent compound, 2,4,5-trichlorophenol, is known to be involved in the production of 2,4,5-trichlorophenoxyacetic acid (2,4,5-t) and hexachlorophene . This process involves the intermediate production of 2,4,5-trichlorophenol (TCP) and the formation of 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) as an unwanted by-product .
Pharmacokinetics
Its parent compound, 2,4,5-trichlorophenol, is known to be highly soluble in water, has a low volatility, and is slightly mobile in soil systems . These properties may influence the bioavailability of 2,4,5-Trichlorophenol-3,6-d2.
Result of Action
Exposure to its parent compound, 2,4,5-trichlorophenol, can cause weakness, difficulty in breathing, tremors, convulsions, and coma at very high levels .
Action Environment
The action of 2,4,5-Trichlorophenol-3,6-d2 can be influenced by environmental factors. For instance, its parent compound, 2,4,5-Trichlorophenol, is known to be highly soluble in water and slightly mobile in soil systems . These properties suggest that the compound’s action, efficacy, and stability could be influenced by the presence of water and soil in its environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,5-trichloro-3,6-dideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJGJYXLEPZJPM-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745676 | |
| Record name | 2,4,5-Trichloro(~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenol-3,6-d2 | |
CAS RN |
93951-82-7 | |
| Record name | 2,4,5-Trichloro(~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)


![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)





![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)


